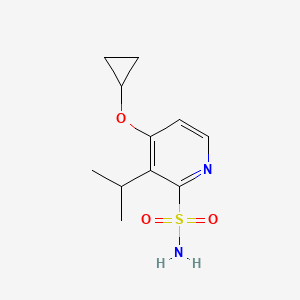
4-Cyclopropoxy-3-isopropylpyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-3-isopropylpyridine-2-sulfonamide is a compound with the molecular formula C11H16N2O3S. It is a sulfonamide derivative, which means it contains a sulfonamide functional group (SO2NH2) attached to a pyridine ring. Sulfonamides are known for their wide range of biological activities and applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 4-Cyclopropoxy-3-isopropylpyridine-2-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is then functionalized with isopropyl and cyclopropoxy groups.
Sulfonamide Formation: The sulfonamide group is introduced through a reaction between a sulfonyl chloride and an amine.
Reaction Conditions: The reactions are typically carried out under mild conditions, often at room temperature, to ensure high yields and purity of the final product.
Chemical Reactions Analysis
4-Cyclopropoxy-3-isopropylpyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Major Products: The major products formed from these reactions include sulfonic acids, sulfonyl chlorides, and various substituted derivatives.
Scientific Research Applications
4-Cyclopropoxy-3-isopropylpyridine-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-isopropylpyridine-2-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-Cyclopropoxy-3-isopropylpyridine-2-sulfonamide can be compared with other sulfonamide derivatives:
Similar Compounds: Examples include sulfanilamide, sulfamethoxazole, and sulfadiazine.
Properties
Molecular Formula |
C11H16N2O3S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-propan-2-ylpyridine-2-sulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-7(2)10-9(16-8-3-4-8)5-6-13-11(10)17(12,14)15/h5-8H,3-4H2,1-2H3,(H2,12,14,15) |
InChI Key |
LCNBSFNTOCUUCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CN=C1S(=O)(=O)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















